Isokaempferide

Catalog No.
S625790
CAS No.
1592-70-7
M.F
C16H12O6
M. Wt
300.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isokaempferide

CAS Number

1592-70-7

Product Name

Isokaempferide

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

InChI

InChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3

InChI Key

VJJZJBUCDWKPLC-UHFFFAOYSA-N

SMILES

Array

Synonyms

5,7,4'-trihydroxy-3-methoxyflavone, isokaempferide

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

The exact mass of the compound Isokaempferide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Isokaempferide (Kaempferol 3-methyl ether) is a naturally occurring O-methylated flavonol characterized by a methoxy substitution at the C-3 position of the flavonoid backbone . This specific structural modification alters its lipophilicity (log P ~1.94) and hydrogen-bonding profile compared to its unmethylated analog, kaempferol[1]. In procurement and assay design, Isokaempferide is primarily sourced as a high-purity phytochemical reference standard for LC-MS/MS metabolomics, and as a specialized screening ligand for neurodegenerative and hepatoprotective targets . Its distinct physicochemical properties make it a critical baseline material for structure-activity relationship (SAR) studies evaluating the impact of C-3 methoxylation on enzyme inhibition and cellular permeability [1].

Substituting Isokaempferide with the more common and less expensive kaempferol fundamentally compromises assay integrity and target specificity [1]. The absence of the C-3 methoxy group in kaempferol drastically reduces its binding affinity and inhibitory potency against specific therapeutic targets, such as β-secretase (BACE-1), where Isokaempferide exhibits over 50-fold greater activity [1]. Furthermore, in analytical workflows, kaempferol cannot serve as a retention time or mass-to-charge (m/z) proxy for Isokaempferide due to a 14 Da mass difference and distinct chromatographic elution profiles[2]. Consequently, utilizing crude flavonoid mixtures or unmethylated analogs leads to inaccurate SAR modeling, failed target engagement in neurological models, and miscalibrated phytochemical quantification [1].

Superior β-Secretase (BACE-1) Inhibition for Neurodegenerative Disease Modeling

In comparative in vitro assays targeting β-secretase (BACE-1)—a critical enzyme in amyloid-β plaque formation—Isokaempferide demonstrates profound inhibitory superiority over its unmethylated counterpart [1]. Isokaempferide achieved an IC50 of 0.134 µg/mL, whereas kaempferol exhibited a substantially weaker IC50 of 7.189 µg/mL under identical assay conditions [1]. This ~53-fold increase in potency highlights the critical role of the C-3 methoxy group in stabilizing ligand-enzyme complexes within the BACE-1 active site [1].

Evidence DimensionBACE-1 Inhibitory Potency (IC50)
Target Compound DataIsokaempferide: 0.134 ± 0.003 µg/mL
Comparator Or BaselineKaempferol: 7.189 ± 0.237 µg/mL
Quantified Difference~53.6-fold higher inhibitory potency for Isokaempferide
ConditionsIn vitro β-secretase enzyme inhibition assay

For researchers developing BACE-1 inhibitors or screening natural products for Alzheimer's disease models, Isokaempferide provides a highly potent, structurally specific positive control that kaempferol cannot replicate.

Enhanced Hepatoprotective Efficacy Against TNF-alpha-Induced Cell Death

Isokaempferide has been quantitatively validated as a potent hepatoprotective agent in primary cultured mouse hepatocytes exposed to D-galactosamine (D-GalN) and tumor necrosis factor-alpha (TNF-alpha) [1]. In these models, Isokaempferide strongly inhibited TNF-alpha-induced cell death with an IC50 value of 22.8 µM [1]. This performance significantly outpaces silibinin, a widely used clinical hepatoprotectant and common assay benchmark, which achieved an IC50 of 39.6 µM [1].

Evidence DimensionInhibition of TNF-alpha-induced cell death (IC50)
Target Compound DataIsokaempferide: 22.8 µM
Comparator Or BaselineSilibinin (Clinical Standard): 39.6 µM
Quantified Difference1.73-fold higher hepatoprotective potency for Isokaempferide
ConditionsPrimary cultured mouse hepatocytes treated with D-GalN/TNF-alpha

Procurement of Isokaempferide is justified for hepatotoxicity screening panels where a highly active, non-standard positive control is required to benchmark novel anti-inflammatory or liver-protective therapeutics.

Enhanced In Silico Binding Affinity for Viral Protease Targets

Computational docking studies evaluating phytochemicals against the SARS-CoV-2 main protease (Mpro) reveal that C-3 methoxylation enhances binding thermodynamics[1]. Isokaempferide demonstrated a binding free energy score of -7.81 kcal/mol, outperforming kaempferol (-7.65 kcal/mol) and significantly exceeding the standard reference ligand (-6.59 kcal/mol) [1]. The methoxy group facilitates distinct interactions with key active site residues (e.g., HIS 41, CYS 145), stabilizing the complex without violating Lipinski's Rule of Five [1].

Evidence DimensionMpro Binding Affinity (Docking Score)
Target Compound DataIsokaempferide: -7.81 kcal/mol
Comparator Or BaselineKaempferol: -7.65 kcal/mol; Standard Ligand: -6.59 kcal/mol
Quantified Difference0.16 kcal/mol stronger binding than kaempferol; 1.22 kcal/mol stronger than baseline
ConditionsMolecular docking simulation targeting SARS-CoV-2 Mpro active site

For computational chemists and virologists designing Mpro inhibitors, Isokaempferide serves as a superior structural template and validation ligand compared to the baseline kaempferol scaffold.

Chromatographic and Mass Spectrometric Resolution for Phytochemical Standardization

In LC-MS/MS and HPLC profiling of complex botanical extracts, Isokaempferide is utilized as a primary reference standard to resolve co-eluting flavonoids [1]. Its molecular weight of 300.26 g/mol and calculated log P of 1.94 ensure distinct retention times and mass fragmentation patterns compared to kaempferol (MW 286.24 g/mol, log P 1.58)[1]. This allows for the precise quantification of O-methylated versus unmethylated flavonol ratios, a critical metric for botanical quality control and chemotaxonomic classification [1].

Evidence DimensionMolecular Mass and Lipophilicity (log P)
Target Compound DataIsokaempferide: MW 300.26 g/mol, log P 1.94
Comparator Or BaselineKaempferol: MW 286.24 g/mol, log P 1.58
Quantified Difference+14.02 Da mass shift; +0.36 log P increase
ConditionsLC-MS/MS and HPLC analytical workflows

Analytical laboratories must procure exact Isokaempferide standards to accurately calibrate mass spectrometers and validate the phytochemical composition of commercial extracts, as kaempferol cannot serve as a surrogate.

Neurodegenerative Disease Drug Discovery

Utilizing Isokaempferide as a highly potent, structurally specific positive control in high-throughput screening assays targeting β-secretase (BACE-1) for Alzheimer's disease research, where it outperforms unmethylated analogs by over 50-fold [1].

Hepatotoxicity and Anti-Inflammatory Screening

Deploying Isokaempferide as a benchmark compound in primary hepatocyte models to evaluate the efficacy of new drug candidates against TNF-alpha-induced cellular apoptosis, offering superior performance compared to standard silibinin controls [2].

Phytochemical Quality Control and Standardization

Incorporating Isokaempferide as a primary analytical reference standard (e.g., phyproof® grade) in LC-MS/MS workflows to accurately quantify O-methylated flavonols in commercial botanical extracts, ensuring baseline resolution from kaempferol .

Antiviral Protease Inhibitor Design

Using the Isokaempferide scaffold in structure-activity relationship (SAR) and molecular dynamics studies to design next-generation inhibitors targeting viral main proteases, leveraging its superior active-site binding thermodynamics [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

300.06338810 Da

Monoisotopic Mass

300.06338810 Da

Heavy Atom Count

22

Appearance

Yellow powder

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

1592-70-7

Wikipedia

3-methoxyapigenin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

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